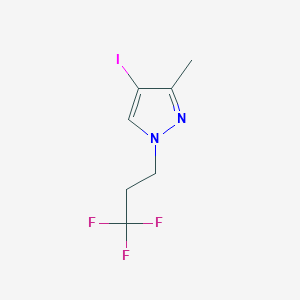
4-Iodo-3-methyl-1-(3,3,3-trifluoropropyl)-1H-pyrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-碘-3-甲基-1-(3,3,3-三氟丙基)-1H-吡唑是一种合成有机化合物,属于吡唑类。吡唑是含有两个相邻氮原子的五元杂环化合物。该特定化合物以吡唑环上连接的碘原子、甲基和三氟丙基为特征。
准备方法
合成路线和反应条件
4-碘-3-甲基-1-(3,3,3-三氟丙基)-1H-吡唑的合成通常涉及以下步骤:
吡唑环的形成: 吡唑环可以通过肼与 1,3-二酮或 α,β-不饱和羰基化合物反应合成。
碘原子的引入: 碘原子可以通过使用碘 (I2) 或 N-碘代琥珀酰亚胺 (NIS) 等试剂进行亲电碘化引入。
三氟丙基的添加: 三氟丙基可以通过使用三氟丙基卤化物的亲核取代反应引入。
工业生产方法
该化合物的工业生产方法可能涉及使用优化反应条件的大规模合成,以最大限度地提高产率和纯度。这可能包括使用连续流动反应器和先进的纯化技术,如色谱法。
化学反应分析
反应类型
4-碘-3-甲基-1-(3,3,3-三氟丙基)-1H-吡唑可以发生各种化学反应,包括:
取代反应: 碘原子可以通过取代反应被其他亲核试剂取代。
氧化和还原: 该化合物可以发生氧化和还原反应,改变取代基的氧化态。
偶联反应: 该化合物可以参与偶联反应,例如 Suzuki 或 Heck 反应,以形成更复杂的分子。
常用试剂和条件
取代反应: 可以使用叠氮化钠 (NaN3) 或氰化钾 (KCN) 等试剂。
氧化反应: 可以使用高锰酸钾 (KMnO4) 或过氧化氢 (H2O2) 等氧化剂。
还原反应: 可以使用氢化铝锂 (LiAlH4) 或硼氢化钠 (NaBH4) 等还原剂。
主要生成产物
这些反应产生的主要产物取决于使用的具体试剂和条件。例如,取代反应可以生成叠氮化物或腈,而偶联反应可以生成联芳基化合物。
科学研究应用
化学: 它可以用作合成更复杂分子的结构单元。
生物学: 它可以作为生物化学研究中的配体或分子生物学中的探针。
医学: 可以研究该化合物的潜在药理特性,例如抗炎或抗癌活性。
工业: 它可用于开发新材料或作为农用化学品生产中的中间体。
作用机制
4-碘-3-甲基-1-(3,3,3-三氟丙基)-1H-吡唑的作用机制将取决于其具体的应用。例如,如果用作药物剂,它可能与特定的分子靶标(如酶或受体)相互作用,调节其活性并影响细胞通路。
相似化合物的比较
类似化合物
4-碘-1H-吡唑: 缺少甲基和三氟丙基。
3-甲基-1H-吡唑: 缺少碘和三氟丙基。
1-(3,3,3-三氟丙基)-1H-吡唑: 缺少碘和甲基。
生物活性
4-Iodo-3-methyl-1-(3,3,3-trifluoropropyl)-1H-pyrazole is a unique compound belonging to the pyrazole family, characterized by its iodine and trifluoropropyl substituents. This chemical structure imparts distinct biological activities that are of significant interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C_8H_8F_3IN_2. Its structure features a five-membered pyrazole ring with an iodine atom at position 4 and a trifluoropropyl group at position 1. The presence of these functional groups influences the compound's reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The trifluoropropyl moiety enhances lipophilicity and may improve binding affinity to biological targets. The iodine atom can participate in nucleophilic substitution reactions, allowing for further functionalization and modulation of biological activity .
Anticancer Activity
Recent studies have explored the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways associated with cell survival .
Anti-inflammatory Properties
In addition to anticancer activity, pyrazole derivatives have been investigated for their anti-inflammatory properties. The introduction of halogen atoms like iodine can enhance the anti-inflammatory effects by modulating immune responses. Studies suggest that these compounds may inhibit the production of pro-inflammatory cytokines and enzymes involved in inflammatory processes .
Synthesis and Evaluation
A notable study conducted by researchers synthesized a series of pyrazole derivatives, including this compound. The synthesized compounds were evaluated for their biological activity using various assays. Results indicated that certain derivatives exhibited significant inhibition of cancer cell growth compared to controls .
Pharmacological Assessment
In another study focusing on the pharmacological assessment of pyrazole derivatives, this compound was tested for its ability to modulate specific receptors involved in pain and inflammation pathways. The findings demonstrated promising results in reducing pain responses in animal models .
Research Findings Summary
属性
CAS 编号 |
1883289-99-3 |
|---|---|
分子式 |
C7H8F3IN2 |
分子量 |
304.05 g/mol |
IUPAC 名称 |
4-iodo-3-methyl-1-(3,3,3-trifluoropropyl)pyrazole |
InChI |
InChI=1S/C7H8F3IN2/c1-5-6(11)4-13(12-5)3-2-7(8,9)10/h4H,2-3H2,1H3 |
InChI 键 |
OHJPJDOEHDNEIV-UHFFFAOYSA-N |
规范 SMILES |
CC1=NN(C=C1I)CCC(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















